molecular formula C5H6BrFN2 B3047422 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole CAS No. 1392274-45-1

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

Cat. No.: B3047422
CAS No.: 1392274-45-1
M. Wt: 193.02
InChI Key: PECITCQHXXAIAB-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is a halogen-substituted pyrazole derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . Its molecular structure features a five-membered heterocyclic ring with adjacent nitrogen atoms, substituted at the 1-position with an ethyl group, and at the 4- and 5-positions with bromine and fluorine atoms, respectively . These halogen atoms are key to its reactivity, enabling further functionalization through cross-coupling reactions, such as Suzuki reactions, and nucleophilic substitutions, facilitating the construction of more complex molecular architectures . Pyrazole derivatives are a pharmacologically significant scaffold, present in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . As such, this compound is a valuable building block for researchers investigating new therapeutic agents in these areas . The compound can be synthesized via classical cyclocondensation reactions of hydrazine derivatives with appropriate 1,3-difunctional systems, such as 1,3-diketones or acetylenic ketones . ATTENTION: This product is provided for RESEARCH USE ONLY and is NOT INTENDED FOR HUMAN OR VETERINARY USE .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethyl-5-fluoropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrFN2/c1-2-9-5(7)4(6)3-8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECITCQHXXAIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282846
Record name 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro-
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Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392274-45-1
Record name 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392274-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID301282846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 1 Ethyl 5 Fluoro 1h Pyrazole and Its Precursors

Strategic Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the foundational step in the synthesis of the target molecule. Various strategies have been developed to achieve this, each with its own advantages in terms of regioselectivity and substrate scope.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govnih.gov For the synthesis of a 1-ethyl-5-fluoro-1H-pyrazole precursor, this would involve the reaction of ethylhydrazine (B1196685) with a fluorinated 1,3-dicarbonyl compound.

A plausible precursor for this reaction is a 3-fluoro-β-diketone. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-diketone and the reaction conditions. researchgate.net The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in pyrazole formation.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dicarbonyl PrecursorHydrazine DerivativeProductKey Features
Fluorinated β-diketonesAryl or heteroarylhydrazines3-, 5-, and 3,5-trifluoromethylpyrazolesYields a variety of fluorinated pyrazoles and pyrazolines. nih.gov
BenzoylfluoroacetonitrileHydrazine3-amino-4-fluoropyrazoleProvides a route to aminofluoropyrazoles. nih.gov
Potassium (Z)-2-cyano-2-fluoroethenolateSubstituted hydrazines5-amino-4-fluoropyrazolesUtilizes a fluorinated C3 building block for the synthesis of fluorinated aminopyrazoles. nih.gov

Annulation Reactions and Multicomponent Cyclizations

Annulation strategies offer an alternative route to the pyrazole core, often involving the formation of two new bonds in a single operation. Multicomponent reactions (MCRs) are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials in a one-pot process, which is in line with the principles of green chemistry.

While specific examples for the direct synthesis of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole via these methods are not extensively documented, general MCRs for pyrazole synthesis could be adapted. For instance, a three-component reaction involving an ethylhydrazine, a fluorinated building block, and a source of the C4-bromo substituent could be envisioned.

[3+2] Cycloaddition Strategies

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines are common 1,3-dipoles, which can be generated in situ from hydrazonoyl halides.

To synthesize the 1-ethyl-5-fluoro-1H-pyrazole core, a [3+2] cycloaddition could be employed between a nitrile imine bearing the ethyl group and a fluorinated dipolarophile. For example, the reaction of a suitable nitrile imine with a fluoroalkene could lead to the desired pyrazole ring after elimination. Alternatively, a fluorinated nitrile imine could react with an appropriate alkene. nih.govmdpi.commdpi.comrsc.org The regioselectivity of the cycloaddition is a key consideration and is often controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. thieme.de A metal-free [3+2] cycloaddition between vinyl sulfonyl fluorides and ethyl diazoacetate has been developed for the synthesis of pyrazoles. organic-chemistry.orgresearchgate.net

Selective Functionalization and Substituent Introduction

Once the pyrazole ring is formed, selective functionalization is necessary to introduce the required bromo and fluoro substituents at the desired positions.

Regioselective Bromination of Pyrazole Intermediates

The introduction of a bromine atom at the C4 position of the pyrazole ring is a crucial step. Electrophilic bromination is the most common method for this transformation. The pyrazole ring is an electron-rich heterocycle, and the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the regioselective bromination of pyrazoles at the C4 position. mdpi.com The reaction is typically carried out in a suitable solvent, and the regioselectivity is often high, affording the 4-bromopyrazole as the major product. The reaction conditions can be optimized to achieve high yields and selectivity. The regioselectivity of electrophilic aromatic bromination can be influenced by the reaction temperature and the choice of brominating agent. mdpi.com

Table 2: Reagents for Regioselective Bromination of Pyrazoles

Brominating AgentSubstrateProductKey Features
N-Bromosuccinimide (NBS)1,5-Disubstituted pyrazole4-Bromo-1,5-disubstituted pyrazoleHighly regioselective for the C4 position. mdpi.com
Tetrabutylammonium tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesC3-brominated or C1, C3-dibrominated productsA mild and safe alternative to molecular bromine.

Methodologies for Fluorine Incorporation at Position 5

The introduction of a fluorine atom at the C5 position of the pyrazole ring can be achieved through two main strategies: direct fluorination of a pre-formed pyrazole ring or by using a fluorinated building block during the ring synthesis.

Direct C5-fluorination of a 1-substituted pyrazole can be accomplished using electrophilic fluorinating reagents. One such reagent is N-fluorobenzenesulfonimide (NFSI). This method involves the deprotonation of the C5 position with a strong base, such as n-butyllithium, followed by quenching with NFSI to introduce the fluorine atom. researchgate.netsci-hub.se

Alternatively, the fluorine atom can be incorporated from the start by using a fluorinated synthon in the pyrazole ring-forming reaction. As mentioned in section 2.1.1, the cyclocondensation of ethylhydrazine with a fluorinated 1,3-dicarbonyl compound is a viable route to a 1-ethyl-5-fluoropyrazole precursor. nih.govresearchgate.net This approach often provides better control over the position of the fluorine atom. The synthesis of fluorinated pyrazoles from fluorinated precursors is a well-established strategy. researchgate.net

Halogen Exchange Reactions for 5-Fluorination

The conversion of a halogen substituent to a fluorine atom, known as a halogen exchange (Halex) reaction, is a common strategy for the synthesis of fluorinated aromatic compounds. In the context of pyrazole synthesis, this typically involves the substitution of a heavier halogen, such as iodine or bromine, at the C5-position with a fluoride (B91410) ion. While the modification of 3,5-halogenopyrazoles, including halogen exchanges, is a recognized strategy for constructing halogenated pyrazole skeletons, specific examples detailing a direct bromine-to-fluorine exchange at the 5-position of a pyrazole precursor can be challenging to achieve due to the relatively low reactivity of the C-Br bond. acs.org

A more prevalent and effective method for introducing fluorine at the C5-position is through direct electrophilic fluorination. This approach involves the deprotonation of the C5-position of an N-substituted pyrazole using a strong base, such as a lithium base, followed by quenching the resulting anion with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This method provides a direct route to 5-fluoropyrazoles and has been successfully applied to the synthesis of various functionalized fluoropyrazoles, including the fungicide Penflufen.

Table 1: Comparison of Fluorination Strategies for the Pyrazole C5-Position

MethodDescriptionKey ReagentsAdvantagesChallenges
Halogen Exchange (Halex) Substitution of a pre-existing halogen (e.g., Br, I) with fluoride.Fluoride source (e.g., KF, AgF)Utilizes readily available halogenated precursors.Can require harsh conditions (high temperature, microwave); less reactive for C-Br bonds on pyrazoles.
Direct Electrophilic Fluorination Deprotonation at C5 followed by reaction with an electrophilic fluorine source.Strong base (e.g., n-BuLi), Electrophilic F+ source (e.g., NFSI, Selectfluor)High regioselectivity for the C5-position; generally milder conditions than Halex.Requires a pre-functionalized N1-position; sensitive to substrate scope.
Utilization of Fluorinated Building Blocks (e.g., α-fluoronitroalkenes)

An alternative and powerful strategy for constructing fluorinated pyrazoles involves the use of pre-fluorinated building blocks in the initial cyclization reaction. This approach embeds the fluorine atom into the pyrazole ring from the outset, often providing excellent regiochemical control.

One prominent example is the use of α-fluoronitroalkenes. A three-component synthesis has been developed that reacts aldehydes, hydrazines, and α-fluoronitroalkenes to produce 4-fluoropyrazoles. researchgate.net In this reaction, the α-fluoronitroalkene serves as a key synthon, with the fluorine atom directing the regiochemistry of the final product.

Other fluorinated building blocks are also employed. For instance, the condensation of 1,3-dicarbonyl compounds containing trifluoromethyl (CF₃) or difluoromethyl (CF₂) groups with hydrazines is a common route to pyrazoles bearing these fluorinated substituents. asianpubs.org Furthermore, efficient synthetic approaches have been developed utilizing sp³-enriched fluorinated building blocks, such as β-bromo-α,α-difluoroketones and fluorinated enaminones, which can be prepared on a multigram scale. organic-chemistry.orgrsc.org These versatile intermediates undergo heterocyclization to yield a variety of fluorinated pyrazoles. organic-chemistry.orgrsc.org

Table 2: Examples of Fluorinated Building Blocks in Pyrazole Synthesis

Fluorinated Building BlockReaction TypeResulting PyrazoleReference
α-FluoronitroalkenesThree-component reaction with aldehydes and hydrazines4-Fluoropyrazoles researchgate.net
β-Bromo-α,α-difluoroketonesHeterocyclizationFluorinated pyrazoles organic-chemistry.orgrsc.org
Fluorinated EnaminonesHeterocyclizationFluorinated pyrazoles organic-chemistry.orgrsc.org
1,3-Diketones with CF₃/CF₂ groupsCondensation with hydrazinesPyrazoles with CF₃/CF₂ groups acs.org

N-Alkylation Strategies for the Ethyl Moiety

The introduction of the ethyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation of a pyrazole precursor. The regioselectivity of this reaction is crucial, as unsymmetrical pyrazoles have two nitrogen atoms that can potentially be alkylated.

A common and straightforward method involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an ethylating agent. Bases such as potassium carbonate (K₂CO₃) in a solvent like DMSO are often effective for this transformation. The subsequent addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide) leads to the formation of the N-ethyl pyrazole. researchgate.net

For unsymmetrical pyrazoles, the alkylation often yields a mixture of regioisomers. The outcome can be influenced by steric and electronic factors of the substituents on the pyrazole ring. organic-chemistry.org More advanced methods have been developed to improve regioselectivity. For example, catalyst-free Michael addition reactions can provide excellent regioselectivity (N1/N2 > 99.9:1) for certain substrates. mdpi.comdergipark.org.tr Another approach utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which offers an alternative to methods requiring strong bases. acs.orgorganic-chemistry.org In these acid-catalyzed reactions, sterics often control which nitrogen atom is alkylated, with the electrophile typically adding to the less sterically hindered nitrogen. acs.orgorganic-chemistry.org

Catalytic and Enabling Technologies in Synthesis

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, reduce waste, and access novel chemical space. The synthesis of complex molecules like this compound benefits significantly from these innovations.

Transition-Metal-Catalyzed Synthetic Routes (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are powerful catalysts for the formation of pyrazole rings and for the introduction of various substituents.

Copper catalysis is widely used in pyrazole synthesis. For example, a copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives provides a route to 4-trifluoromethyl pyrazoles with excellent regioselectivity under mild conditions. rsc.org Copper(I)-mediated electrophilic cyclizations of α,β-alkynic hydrazones are also an effective method for pyrazole formation. researchgate.net Furthermore, practical and versatile approaches include copper-catalyzed relay oxidation strategies, where cascade reactions of oxime acetates, amines, and aldehydes form substituted pyrazoles using an inexpensive copper catalyst and air as a green oxidant. benthamdirect.com

Palladium catalysis is also instrumental, particularly in cross-coupling reactions. While direct palladium-catalyzed synthesis of the pyrazole core is less common, palladium catalysts are essential for functionalizing pre-formed pyrazole rings. For instance, palladium-catalyzed Heck-coupling reactions have been used in the synthesis of pyrazolone (B3327878) derivatives. organic-chemistry.org More recently, palladium-catalyzed methods for the direct C-H fluorination of arenes have been developed, which could provide future pathways to fluorinated heterocycles. acs.orgmdpi.com

Photoredox Catalysis and Visible-Light-Promoted Reactions

Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis, enabling reactions to proceed under mild conditions. Several methods for pyrazole synthesis have been developed using this technology.

One approach involves the visible-light photocatalytic aerobic annulation of hydrazine with various Michael acceptors. organic-chemistry.org This method uses air as the terminal oxidant and proceeds through the oxidation of hydrazine to diazene, which then undergoes addition to the Michael acceptor. organic-chemistry.org Another strategy employs a relay visible-light photoredox catalysis for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, allowing for the efficient construction of the pyrazole scaffold. acs.org Additionally, a visible-light-promoted cascade of Glaser coupling followed by annulation has been developed for the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazines, using oxygen as a green oxidant. mdpi.com These methods often utilize inexpensive organic dyes or ruthenium/iridium complexes as photocatalysts and offer high functional group tolerance. acs.org

Microwave-Assisted and Ultrasound-Accelerated Synthesis

The use of non-conventional energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, increase yields, and lead to cleaner reactions. benthamdirect.com

Microwave-assisted synthesis has been widely adopted for the preparation of pyrazoles. The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines, a cornerstone of pyrazole synthesis, can be significantly expedited by microwave irradiation, often reducing reaction times from hours to minutes. mdpi.comresearchgate.net This technique is noted for providing better selectivity and thermal stability compared to conventional heating. benthamdirect.com Solvent-free microwave conditions have also been developed for the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to yield fluorinated pyrazoles. researchgate.net

Ultrasound-accelerated synthesis (sonochemistry) is another effective green chemistry tool. The application of high-frequency sound waves can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This has been applied to the one-pot, four-component synthesis of complex pyrazole derivatives, achieving excellent yields at room temperature and avoiding the need for traditional purification methods like chromatography. acs.org Ultrasound has also been used to accelerate the copper(I)-catalyzed synthesis of 1,5-disubstituted pyrazoles, leading to high yields in significantly shorter reaction times compared to conventional methods. asianpubs.org

Solid-Phase Synthesis Techniques for Analog Generation

Solid-phase synthesis (SPS) represents a powerful methodology for the generation of large libraries of pyrazole analogs, facilitating high-throughput screening and structure-activity relationship (SAR) studies. This technique involves attaching a starting material to an insoluble polymer support (resin), carrying out a sequence of chemical transformations, and finally cleaving the desired product from the support. acs.orgacs.org The primary advantage of SPS is the simplification of the purification process; excess reagents and soluble byproducts are removed by simple filtration and washing of the resin, eliminating the need for traditional chromatographic purification after each step. acs.org

An efficient and versatile method for the solid-phase synthesis of substituted pyrazoles often begins with a resin-immobilized β-ketoamide. acs.org This polymer-bound precursor can then be reacted with a diverse range of hydrazine derivatives in the presence of a cyclizing agent. For instance, the reaction of a resin-bound β-ketoamide with an alkyl- or arylhydrazine and Lawesson's reagent in a mixture of tetrahydrofuran (B95107) (THF) and pyridine (B92270) at elevated temperatures yields a resin-bound 5-aminopyrazole. acs.org The final pyrazole analog is subsequently liberated from the solid support by treatment with an acid, such as trifluoroacetic acid (TFA). acs.org

The adaptation of solution-phase chemistry to solid-phase synthesis often requires significant optimization. acs.org Reaction conditions that are effective in solution, such as high temperatures in solvents like DMF, may not translate directly to the solid phase and can lead to incomplete reactions. acs.org Therefore, careful selection of the resin, linker, solvent, and reaction conditions is crucial for the successful synthesis of complex, polysubstituted pyrazoles on a solid support. acs.orgnih.gov The use of a dithiocarbazate linker, for example, allows for the synthesis of 5-amino-1-(substituted thiocarbamoyl)pyrazole derivatives, where the final cleavage step with various amines introduces additional diversity into the generated library. nih.gov

The table below summarizes key aspects of different solid-phase strategies for pyrazole analog generation.

StrategyResin/SupportKey PrecursorReagents for CyclizationCleavage ConditionGenerated Pyrazole ClassReference
5-N-Alkyl/Arylamino Pyrazole SynthesisMerrifield ResinResin-immobilized β-ketoamideAlkyl/Aryl Hydrazine, Lawesson's ReagentTrifluoroacetic Acid (TFA)5-Substituted Amino Pyrazoles acs.org
Tetrasubstituted Pyrazole SynthesisWang ResinPolymer-bound β-diketoneHydrazine HydrochlorideAcid-catalyzed cleavageTetrasubstituted Pyrazoles acs.org
Dithiocarbazate Linker StrategyMerrifield ResinPolymer-bound dithiocarbazate3-EthoxyacrylonitrilesThermal cleavage with amines5-Amino-1-(substituted thiocarbamoyl)pyrazoles nih.gov

Green Chemistry Principles in Pyrazole Synthesis

The synthesis of pyrazole derivatives is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that are more environmentally benign, efficient, and sustainable. nih.govbenthamdirect.com This paradigm shift focuses on minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.govresearchgate.net Key strategies in the green synthesis of pyrazoles include the use of alternative energy sources, eco-friendly solvents, recyclable catalysts, and multicomponent reactions (MCRs). benthamdirect.comnih.gov

Multicomponent reactions are a cornerstone of green pyrazole synthesis as they offer significant advantages in terms of atom economy and operational simplicity. researchgate.netnih.gov MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more reactants, which reduces reaction time, energy consumption, and the number of purification steps required. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. researchgate.netnih.gov

The choice of solvent and energy source is another critical aspect of green pyrazole synthesis. Traditional methods often rely on volatile and toxic organic solvents. benthamdirect.com Green approaches prioritize the use of environmentally friendly media like water or water-ethanol mixtures, or even solvent-free conditions achieved through grinding techniques. researchgate.netnih.govthieme-connect.com Furthermore, energy-efficient techniques such as microwave irradiation and ultrasound assistance have been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov The use of recyclable catalysts, such as magnetic nanoparticles or solid-supported catalysts, further enhances the sustainability of these processes by allowing for easy separation and reuse of the catalyst. researchgate.netrsc.org

The following table compares conventional and green synthetic methods for pyrazole derivatives, highlighting the improvements offered by green chemistry principles.

ParameterConventional MethodGreen Chemistry ApproachAdvantage of Green ApproachReference
Energy SourceConventional heating (reflux)Microwave irradiation, UltrasoundReduced reaction time, lower energy consumption researchgate.netnih.gov
SolventVolatile organic solvents (e.g., DMF, Toluene)Water, Ethanol, Ionic Liquids, Solvent-freeReduced toxicity and environmental pollution benthamdirect.comnih.govthieme-connect.com
Reaction TypeMulti-step synthesisOne-pot, multicomponent reactions (MCRs)Higher atom economy, step economy, less waste nih.govrsc.org
CatalystHomogeneous acids/bases (often non-recyclable)Recyclable catalysts (e.g., magnetic nanoparticles, solid-supported catalysts)Ease of separation and reuse, reduced waste researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of the specific target compound, this compound, requires careful optimization of reaction conditions to maximize yield and purity while minimizing the formation of isomers and other byproducts. The synthesis can be envisioned as a two-stage process: first, the formation of the 1-ethyl-5-fluoro-1H-pyrazole core, followed by regioselective bromination at the C4 position. Optimization efforts would focus on key parameters for each step, including the choice of reagents, solvent, temperature, and reaction time.

For the initial pyrazole ring formation, a plausible route involves the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with ethylhydrazine. The choice of the fluorinated precursor is critical. For the subsequent bromination step, an electrophilic brominating agent is required. N-bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrazole rings. researchgate.net The optimization of this step involves screening various solvents, temperatures, and molar equivalents of the brominating agent to achieve high regioselectivity for the C4 position. The electron-donating nature of the N-ethyl group and the electron-withdrawing nature of the C5-fluoro group will influence the reactivity and orientation of the incoming electrophile.

Key parameters for optimization include:

Brominating Agent: While NBS is a common choice, other agents like bromine (Br₂) in acetic acid could be evaluated. The reactivity and handling safety of each reagent are important considerations.

Solvent: The polarity of the solvent can significantly affect the reaction rate and selectivity. A range of solvents, from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF), should be tested.

Temperature: The reaction temperature must be controlled to prevent over-bromination or decomposition. Reactions are often initiated at low temperatures (e.g., 0 °C) and gradually warmed to room temperature or slightly above. mdpi.com

Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or GC-MS) to determine the optimal time for achieving maximum conversion without significant byproduct formation.

The following hypothetical data table illustrates an optimization study for the bromination of a 1-ethyl-5-fluoro-1H-pyrazole precursor.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield of Target Compound (%)
1NBS (1.1)CCl₄80465
2NBS (1.1)Acetonitrile25685
3NBS (1.1)Acetonitrile0 to 25592
4NBS (1.5)Acetonitrile0 to 25588 (with dibromo byproduct)
5Br₂ (1.1)Acetic Acid25378

Reactivity and Advanced Transformations of 4 Bromo 1 Ethyl 5 Fluoro 1h Pyrazole

Exploration of Substitution Reactions

The halogen substituents on the pyrazole (B372694) ring are key to its synthetic versatility, participating in both nucleophilic and electrophilic substitution reactions.

The pyrazole ring, being an electron-rich aromatic system, is generally not prone to nucleophilic aromatic substitution. However, the presence of electron-withdrawing groups can facilitate such reactions. In 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole, the fluorine atom, being more electronegative than bromine, can activate the ring for nucleophilic attack. While specific studies on this compound are not extensively documented, related compounds like 4-bromo-5-fluoro-1-methyl-1H-pyrazole are known to undergo nucleophilic substitution where both bromine and fluorine atoms can be replaced by other functional groups. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.

It is plausible that stronger nucleophiles could displace the fluorine atom at the C5 position, a common feature in the chemistry of fluorinated heterocycles. The bromine at the C4 position might also be susceptible to substitution, particularly under forcing conditions or with specific catalysts.

Electrophilic substitution is a characteristic reaction of aromatic compounds, including pyrazoles. For the pyrazole ring system, these reactions, such as nitration, halogenation, and sulfonation, predominantly occur at the C4 position. scribd.comrrbdavc.org This is due to the electronic distribution within the ring, which directs incoming electrophiles to this site.

However, in the case of this compound, the C4 position is already occupied by a bromine atom. This substitution pattern significantly deactivates the ring towards further electrophilic attack. Standard electrophilic substitution reactions are therefore not expected to proceed readily on the pyrazole ring of this compound. Any potential electrophilic substitution would likely require harsh reaction conditions and may lead to a mixture of products or decomposition. researchgate.net

Cross-Coupling Chemistry and C-C Bond Formation

The bromine atom at the C4 position of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. Brominated pyrazoles are valuable intermediates in such reactions. The reaction of this compound with various aryl or heteroaryl boronic acids or esters would be expected to proceed in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl- or 4-heteroaryl-1-ethyl-5-fluoro-1H-pyrazoles.

While specific data for the target molecule is limited, the following table presents typical conditions for Suzuki-Miyaura reactions of analogous brominated pyrazoles, which are expected to be applicable. nih.govrsc.orgrsc.orgresearchgate.net

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O90Good to Excellent
Pd(dppf)Cl₂dppfK₂CO₃DME80High
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O60Good to Very Good

This table is illustrative of typical conditions for Suzuki-Miyaura coupling of brominated pyrazoles and not specific experimental data for this compound.

Beyond the Suzuki-Miyaura coupling, this compound is also a potential substrate for other important palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netmdpi.com The reaction of this compound with various alkynes would lead to the synthesis of 4-alkynyl-1-ethyl-5-fluoro-1H-pyrazoles, which are valuable building blocks in organic synthesis. The reaction conditions for the Sonogashira coupling of a similar compound, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, have been optimized, providing a template for the target molecule. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would enable the introduction of a vinyl group at the C4 position. The efficiency and selectivity of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. researchgate.netnih.gov

The following table summarizes general conditions for these reactions based on literature for similar brominated heterocyclic compounds.

ReactionCatalystCo-catalyst/LigandBaseSolvent
SonogashiraPdCl₂(PPh₃)₂CuIEt₃NToluene
HeckPd(OAc)₂PPh₃Et₃NDMF

This table provides generalized conditions and is not based on specific experimental results for this compound.

Oxidation and Reduction Pathways of the Pyrazole Nucleus

The pyrazole ring is generally considered to be a stable aromatic system and is resistant to oxidation under mild conditions. However, under more vigorous conditions with strong oxidizing agents, the pyrazole ring can be cleaved. For N-substituted pyrazoles, oxidation can sometimes lead to the formation of pyrazole N-oxides, although this is not a common transformation.

Regarding reduction, the pyrazole ring is also generally stable to catalytic hydrogenation under conditions that reduce other functional groups. The C-Br bond in this compound could potentially be reduced to a C-H bond through catalytic hydrogenation or by using reducing agents like tin and hydrochloric acid, a common method for the dehalogenation of aryl halides. However, specific experimental data for the reduction of this compound is not available in the reviewed literature.

Derivatization Strategies and Functional Group Interconversions on this compound

The derivatization of this compound is largely dictated by the chemistry of its halogen substituents. The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful and versatile methods for the derivatization of brominated pyrazoles is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of the bromo-pyrazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of analogous 4-bromopyrazoles is well-established. For instance, various aryl and heteroaryl groups can be introduced at the 4-position, leading to the synthesis of novel biaryl and heteroaryl-pyrazole structures. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions, such as dehalogenation.

The following table outlines representative conditions for Suzuki-Miyaura cross-coupling reactions based on studies of similar 4-bromopyrazole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazoles

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - Na₂CO₃ Toluene/Water 80-110
Pd(OAc)₂ SPhos K₃PO₄ 1,4-Dioxane/Water 100

Another significant derivatization strategy is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyrazole ring, further enhanced by the fluorine atom at the 5-position, can facilitate the displacement of the bromine atom by various nucleophiles. Common nucleophiles for such reactions include alkoxides, thiolates, and amines. The reactivity in SNAr reactions is highly dependent on the electronic properties of the pyrazole ring and the nature of the nucleophile.

Furthermore, the bromine atom can be converted to other functional groups through halogen-metal exchange . This typically involves treatment with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated pyrazole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of substituents, including carboxyl groups (by quenching with CO₂), aldehydes (by quenching with DMF), and silyl (B83357) groups (by quenching with silyl halides).

The fluorine atom at the 5-position is generally less reactive towards displacement than the bromine atom at the 4-position. However, under specific and often harsh conditions, it can also undergo nucleophilic substitution. The interconversion of the fluorine atom to other functional groups is less common but can be a potential route for further derivatization.

Reactivity of the N-Ethyl Moiety and Directed Functionalization

The N-ethyl group of this compound is generally considered to be chemically robust and less reactive compared to the halogen substituents on the pyrazole ring. However, it is not entirely inert and can potentially undergo functionalization, although specific research on this aspect for the title compound is limited.

In the broader context of N-alkylpyrazoles, the alkyl group can be a target for directed functionalization, often through metallation. Directed ortho-metallation (DoM) is a powerful strategy where a directing group on a molecule guides the deprotonation of a nearby C-H bond by an organolithium reagent. While the pyrazole ring itself can act as a directing group, the functionalization of the N-alkyl chain via this method is not a common transformation.

A more plausible approach for the functionalization of the N-ethyl group would involve reactions that are characteristic of alkyl chains. For instance, free-radical halogenation could potentially introduce a halogen atom onto the ethyl group, which could then serve as a handle for further transformations. However, the selectivity of such a reaction could be an issue, potentially leading to a mixture of products.

Another theoretical possibility is the oxidation of the ethyl group. Under strong oxidizing conditions, the ethyl group could be converted to an acetyl group or even a carboxylic acid, although such transformations would likely require harsh conditions that might not be compatible with the halogenated pyrazole ring.

It is important to note that while these are potential avenues for the functionalization of the N-ethyl moiety, there is a lack of specific, documented research for this compound. The development of methods for the selective and efficient functionalization of the N-ethyl group in the presence of the reactive bromo and fluoro substituents remains an area for future investigation.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
n-butyllithium
Carbon dioxide

Mechanistic and Kinetic Investigations of Reactions Involving 4 Bromo 1 Ethyl 5 Fluoro 1h Pyrazole

Elucidation of Reaction Mechanisms for Key Transformations

The chemical transformations of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole are largely directed by the interplay of its substituents. The bromine atom at the C4 position, the fluorine atom at C5, and the ethyl group at N1 each exert distinct electronic and steric effects, influencing the mechanistic pathways of various reactions. Key transformations for this compound likely include nucleophilic aromatic substitution (SNA r), metal-catalyzed cross-coupling reactions, and electrophilic substitution, although the latter is generally less favorable on the electron-deficient pyrazole (B372694) ring.

Nucleophilic Aromatic Substitution (SNA r): The pyrazole ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electronegative fluorine and bromine atoms. This electronic landscape makes the ring susceptible to nucleophilic attack. While the fluorine atom at C5 could potentially act as a leaving group, the bromine at C4 is also a viable site for substitution, depending on the reaction conditions and the nature of the nucleophile.

The mechanism of SNA r on halogenated pyrazoles can proceed through a stepwise pathway involving a Meisenheimer-like intermediate or a concerted mechanism. rsc.orgnih.gov The generally accepted mechanism involves the formation of a resonance-stabilized anionic σ-complex (Meisenheimer complex). nih.gov For this compound, a nucleophile would attack the carbon bearing a halogen, leading to an intermediate that subsequently expels the halide ion to restore aromaticity. The regioselectivity of this attack would be influenced by the relative ability of the bromine and fluorine atoms to stabilize the intermediate and act as leaving groups.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes three key steps:

Oxidative Addition: The catalyst, usually a palladium(0) complex, reacts with the this compound, inserting into the carbon-bromine bond to form a palladium(II) intermediate. The presence of the bromine atom at C4 facilitates this step. mdpi.com

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Kinetic Studies on Reaction Rates and Pathways

While specific kinetic data for reactions involving this compound are not extensively documented in the available literature, general principles of chemical kinetics allow for predictions regarding its reactivity. Kinetic studies on related pyrazole systems provide a framework for understanding the factors that influence reaction rates and pathways.

The rate of nucleophilic aromatic substitution reactions is significantly influenced by the electronic nature of the substituents on the pyrazole ring. The presence of electron-withdrawing groups, such as the bromo and fluoro substituents in the title compound, is expected to accelerate the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. nih.gov Kinetic studies on the Knorr pyrazole synthesis, which involves the reaction of hydrazines with 1,3-dicarbonyl compounds, have been conducted using transient flow methods to acquire kinetic data and develop microkinetic models. researchgate.net Such studies highlight the complexity of reaction pathways and the influence of substituents on reaction rates.

For metal-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction type and conditions. In many cases, the oxidative addition step is rate-limiting. The strength of the carbon-halogen bond is a critical factor; C-Br bonds are generally more reactive than C-Cl bonds in oxidative addition, suggesting that the C4-Br bond of this compound would be the primary site of reaction in such transformations.

Influence of Substituents (Bromo, Fluoro, Ethyl) on Reactivity and Selectivity

The substituents on the pyrazole ring of this compound collectively determine its reactivity and the selectivity of its reactions.

The interplay of these substituents is crucial. For instance, in a potential nucleophilic aromatic substitution reaction, the strong inductive effect of the fluorine at C5 would make the adjacent C4 carbon more electrophilic and thus more susceptible to nucleophilic attack. This electronic guidance, combined with the better leaving group ability of bromine, would likely favor substitution at the C4 position.

Table 1: Summary of Substituent Effects on the Reactivity of this compound

SubstituentPositionElectronic EffectInfluence on Reactivity and Selectivity
Bromo C4Inductively withdrawing, weakly resonance donatingActivates ring for nucleophilic substitution; primary site for metal-catalyzed cross-coupling; good leaving group.
Fluoro C5Strongly inductively withdrawingStrongly deactivates the ring towards electrophiles; activates the ring for nucleophiles; influences regioselectivity of nucleophilic attack.
Ethyl N1Inductively donatingPrevents tautomerism, leading to defined regiochemistry; can exert steric hindrance.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 Ethyl 5 Fluoro 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms. dntb.gov.ua For substituted pyrazoles, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by 2D techniques, allows for a complete assignment of the structure. dntb.gov.uatandfonline.com

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole, the spectrum is expected to show distinct signals for the single proton on the pyrazole (B372694) ring and the protons of the N-ethyl substituent. Based on data from the closely related compound 4-bromo-1-ethyl-1H-pyrazole, the ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. chemicalbook.com The single C3-H proton on the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would show five distinct signals: three for the pyrazole ring carbons (C3, C4, C5) and two for the ethyl group carbons (-CH₂ and -CH₃). The chemical shifts of the ring carbons are significantly influenced by the substituents. mdpi.com The C4 carbon, bonded to the bromine atom, and the C5 carbon, bonded to the highly electronegative fluorine atom, are expected to show characteristic shifts. The presence of a tautomeric equilibrium in N-unsubstituted pyrazoles can lead to broadened signals for C3 and C5, but N1-substitution, as in this molecule, results in sharp, distinct signals. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on data from analogous compounds and known substituent effects.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H3δ ≈ 7.6-8.1 ppm (singlet)δ ≈ 135-140 ppm
C4-Br-δ ≈ 95-105 ppm
C5-F-δ ≈ 145-155 ppm (doublet, ¹JCF)
N-CH₂-CH₃δ ≈ 4.2 ppm (quartet, J ≈ 7.3 Hz)δ ≈ 45-50 ppm
N-CH₂-CH₃δ ≈ 1.4 ppm (triplet, J ≈ 7.3 Hz)δ ≈ 14-16 ppm

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would provide direct evidence of the fluorine substituent. The chemical shift of the fluorine signal would be indicative of its electronic environment on the pyrazole ring. Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent nuclei, such as the C3 proton (a four-bond coupling, ⁴JFH) and the ring carbons C4 and C5 (one- and two-bond couplings, ¹JFC and ²JFC, respectively), would be observable. This coupling information is crucial for confirming the position of the fluorine atom at the C5 position. tandfonline.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity and spatial relationships that may not be clear from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would confirm the ¹H-¹H coupling within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between ¹H and ¹³C atoms. For this compound, HMBC is critical for confirming the N1-substitution pattern. nih.gov Correlations would be expected between the methylene protons of the ethyl group and the C5 carbon of the pyrazole ring, as well as the N1 nitrogen (if ¹⁵N HMBC is performed). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. nih.govresearchgate.net For instance, a NOESY spectrum could show a correlation between the N-ethyl group protons and the C5-fluorine or the C4-bromine, helping to understand the preferred orientation of the ethyl group relative to the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. researchgate.net These two methods are often complementary. For this compound, the spectra would be characterized by vibrations of the pyrazole ring and the various substituents. derpharmachemica.com

Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching from the ethyl group would appear around 2850-3000 cm⁻¹, while the aromatic C-H stretch from the C3-H bond would be observed above 3000 cm⁻¹. derpharmachemica.com

C=N and C=C stretching: Vibrations from the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1000-1300 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. derpharmachemica.com

Differences in the number, position, and intensity of bands between the IR and Raman spectra can provide further structural information based on the selection rules governing each technique. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Pyrazole Ring (C=C, C=N) Stretch1400 - 1600Medium-Strong
C-H Bending1350 - 1480Variable
C-F Stretch1000 - 1300Strong (IR)
Pyrazole Ring Deformation650 - 1000Variable
C-Br Stretch500 - 650Medium

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the mass spectrum would show a distinct molecular ion peak (M⁺). A crucial feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. researchgate.netmiamioh.edu This isotopic signature is characteristic of compounds containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. whitman.edu

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide valuable structural clues. Common fragmentation pathways for substituted pyrazoles involve the loss of substituents and cleavage of the heterocyclic ring. researchgate.net

Expected fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): Cleavage of the N-C bond to form a stable pyrazole cation [M - 29]⁺.

Loss of a bromine atom (•Br): Formation of the [M - 79/81]⁺ ion.

Loss of HCN or N₂: Subsequent fragmentation of the pyrazole ring structure is a common pathway for this class of heterocycles. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₅H₆BrFN₂)

Fragment Description Predicted m/z
[M]⁺Molecular Ion192 / 194
[M - CH₃]⁺Loss of methyl from ethyl group177 / 179
[M - C₂H₄]⁺McLafferty-type rearrangement164 / 166
[M - C₂H₅]⁺Loss of ethyl radical163 / 165
[M - Br]⁺Loss of bromine radical113

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state characteristics. nsf.gov

Studies on 4-fluoro-1H-pyrazole and 4-bromo-1H-pyrazole reveal that the five-membered pyrazole ring is planar. nih.govmdpi.com It is expected that this compound would also possess a planar heterocyclic core. X-ray analysis would provide precise measurements of bond lengths and angles, confirming the effects of the electron-withdrawing fluorine and bromine substituents on the ring geometry. For instance, the C-F and C-Br bond lengths, as well as the internal angles of the pyrazole ring, would be determined with high precision.

In the crystal lattice, intermolecular interactions dictate the packing arrangement. Unlike N-H pyrazoles which form strong hydrogen bonds, N1-substituted pyrazoles cannot act as hydrogen bond donors. mdpi.com Therefore, the crystal packing would be governed by weaker interactions such as dipole-dipole forces, C-H···F or C-H···N interactions, and potentially halogen bonding involving the bromine atom.

Table 4: Typical Bond Lengths and Angles for a Substituted Pyrazole Ring Values are based on crystallographic data of analogous pyrazole structures.

Parameter Typical Value
Bond Lengths (Å)
N1-N21.33 - 1.37 Å
N2-C31.32 - 1.35 Å
C3-C41.38 - 1.42 Å
C4-C51.36 - 1.40 Å
C5-N11.34 - 1.38 Å
**Bond Angles (°) **
C5-N1-N2110 - 114°
N1-N2-C3104 - 108°
N2-C3-C4110 - 113°
C3-C4-C5103 - 106°
C4-C5-N1107 - 110°

Theoretical and Computational Chemistry Applied to 4 Bromo 1 Ethyl 5 Fluoro 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of molecules like 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole. These methods provide detailed information on electron distribution, molecular orbital energies, and electrostatic potential, which are crucial for predicting the molecule's stability and reactivity. eurasianjournals.comdntb.gov.ua

DFT, with hybrid functionals such as B3LYP, is widely employed for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. researchgate.netnih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For substituted pyrazoles, the nature and position of substituents like bromo, fluoro, and ethyl groups significantly influence these orbital energies.

Molecular Electrostatic Potential (MEP) mapping is another valuable output of these calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them likely sites for electrophilic attack, while the hydrogen atoms of the ethyl group would exhibit positive potential.

Table 1: Representative Electronic Properties Calculated for a Substituted Pyrazole Derivative using DFT

Property Description Typical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. -6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. -0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical stability. researchgate.net 4.5 to 6.0 eV

| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.5 to 3.0 Debye |

Note: The values in this table are representative for substituted pyrazoles and are not specific to this compound. Actual values would require specific calculations for this molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are extensively used to predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. dntb.gov.uamdpi.com

For predicting ¹H and ¹³C NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP, is commonly used. iu.edu.sa Theoretical calculations for a series of 4-halogenated-1H-pyrazoles have shown that the chemical shifts of ring protons are influenced by the electronegativity of the halogen substituent. mdpi.com For this compound, calculations would predict the specific chemical shifts for the ethyl protons and the pyrazole ring proton, taking into account the combined electronic effects of the bromine and fluorine atoms.

Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. The computed frequencies often require a scaling factor to correct for anharmonicity and the limitations of the theoretical level, leading to excellent agreement with experimental spectra. semanticscholar.org These calculations help in assigning specific vibrational modes, such as C-H, C-N, C-F, and C-Br stretching and bending, within the molecule's IR spectrum.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for Protons on a Halogenated Pyrazole Ring

Proton Position Experimental Shift (ppm) Calculated Shift (ppm)
N-H 13.10 10.00

| C3-H / C5-H | 7.73 | 7.64 |

Note: Data adapted from a study on 4-Iodo-1H-pyrazole and is for illustrative purposes. mdpi.com Specific calculations are needed for this compound.

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.netnih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For pyrazole derivatives, a common reaction studied computationally is N-alkylation. nih.gov Theoretical studies can predict the regioselectivity of such reactions—for instance, whether alkylation occurs at the N1 or N2 position of the pyrazole ring. By calculating the activation energies for both pathways, the more favorable route can be determined. researchgate.net For this compound, the N1 position is already occupied by an ethyl group, so studies might focus on reactions at other sites, such as substitution reactions involving the bromine atom.

Once a transition state is located (characterized by a single imaginary frequency), Intrinsic Reaction Coordinate (IRC) calculations can be performed. researchgate.netnih.gov An IRC analysis follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products, thereby validating the proposed mechanism. researchgate.net

Table 3: Example of Calculated Activation Energies for a Reaction Involving a Pyrazole Derivative

Reaction Pathway Reactant Transition State (TS) Product Activation Energy (kcal/mol)

| N-Alkylation | Pyrazole + CH₃Br | [Pyrazole---CH₃---Br]‡ | N-Methylpyrazole + Br⁻ | ~15-20 |

Note: The values are representative for a generic N-alkylation reaction and are not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase (e.g., in a solvent). eurasianjournals.comnih.gov MD simulations are valuable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. tandfonline.com

The primary source of conformational flexibility in this molecule is the rotation around the N-CH₂ and CH₂-CH₃ bonds of the 1-ethyl group. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. iu.edu.sa This is crucial for understanding how the molecule behaves in solution and how its shape might influence its ability to interact with biological targets.

Furthermore, MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This analysis reveals non-covalent interactions such as hydrogen bonds (if applicable), dipole-dipole interactions, and van der Waals forces. tandfonline.com Understanding these interactions is key to predicting physical properties like solubility and crystal packing.

Table 4: Key Analyses Performed in Molecular Dynamics Simulations

Analysis Type Information Gained
Conformational Sampling Identifies stable conformers and rotational energy barriers.
Radial Distribution Function (RDF) Describes the probability of finding other atoms or molecules at a certain distance, revealing solvation shells and intermolecular packing.
Hydrogen Bond Analysis Quantifies the formation and lifetime of hydrogen bonds with solvent or other molecules.

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time to assess structural stability. |

Structure-Reactivity Relationships and Predictive Modeling

Computational chemistry plays a vital role in establishing Structure-Reactivity Relationships and in predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity using statistical methods. acs.orgresearchgate.net

For a molecule like this compound, quantum chemical calculations provide a range of molecular descriptors that can be used in QSAR models. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or thermodynamic in nature. By building a model based on a set of related pyrazole derivatives with known activities, the activity of new or untested compounds can be predicted. nih.govshd-pub.org.rs

Table 5: Common Molecular Descriptors Used in QSAR Models for Pyrazole Derivatives

Descriptor Class Examples
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges. researchgate.net
Topological Molecular Connectivity Indices, Wiener Index.
Steric / Geometrical Molecular Surface Area, Molecular Volume, Ovality.

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA). researchgate.net |

Advanced Applications of 4 Bromo 1 Ethyl 5 Fluoro 1h Pyrazole in Organic Synthesis and Materials Science

Utilization as a Crucial Building Block for Complex Heterocycles

The inherent reactivity of the C-Br bond and the stable pyrazole (B372694) core make 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole an exemplary starting material for constructing more elaborate heterocyclic systems. The bromine atom at the 4-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

For instance, analogs such as 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles have been successfully employed in one-pot, three-step syntheses to produce polysubstituted 4-(1H-pyrazol-4-yl)-1H-1,2,3-triazoles. mdpi.comresearchgate.net This sequence typically involves a Sonogashira cross-coupling, followed by desilylation and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.net The presence of the bromine atom is critical for the initial palladium-catalyzed coupling step, which introduces an alkyne moiety that subsequently participates in the cycloaddition to form the triazole ring.

Furthermore, the pyrazole nucleus itself can participate in cyclocondensation reactions. Aminopyrazoles, for example, are common precursors for building fused bicyclic systems like pyrazolo[1,5-a]pyrimidines through reactions with β-diketones or enaminones. nih.gov While the title compound is not an aminopyrazole, its functional handles allow for its conversion into suitable derivatives that can undergo such cyclizations, thereby expanding its utility in creating diverse and complex molecular architectures. The synthesis of pyrazole-based thiazole (B1198619) derivatives has also been demonstrated, showcasing the adaptability of the pyrazole scaffold in constructing varied heterocyclic frameworks. nih.gov

Table 1: Representative Cross-Coupling Reactions Utilizing Bromo-Pyrazoles

Reaction TypeCoupling PartnerCatalyst/ConditionsResulting StructureReference
Suzuki CouplingAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl-1-ethyl-5-fluoro-1H-pyrazole nih.gov
Sonogashira CouplingTerminal AlkynePd/Cu catalyst, Base4-Alkynyl-1-ethyl-5-fluoro-1H-pyrazole mdpi.comresearchgate.net
Heck CouplingAlkenePd catalyst, Base4-Alkenyl-1-ethyl-5-fluoro-1H-pyrazole nih.gov
Buchwald-Hartwig AminationAminePd catalyst, Base4-Amino-1-ethyl-5-fluoro-1H-pyrazole rsc.org

Role in the Development of Innovative Synthetic Methodologies

Beyond its use in traditional cross-coupling, this compound and related structures are instrumental in advancing novel synthetic methodologies. A significant area of development is the transition-metal-catalyzed C–H functionalization of pyrazoles. rsc.orgrsc.org This approach offers a more atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.org While reactions involving the title compound would likely target the reactive C-Br bond first, advanced catalytic systems could be designed to achieve regioselective functionalization at the C-3 position, providing a complementary route to substituted pyrazoles.

Another area of innovation is the application of flow chemistry to the synthesis of pyrazoles and related heterocycles. nih.gov Continuous flow processes enable the safe handling of hazardous intermediates, such as diazoalkanes, and allow for reactions to be conducted at elevated temperatures and pressures, often leading to significantly reduced reaction times and improved yields. nih.govmit.edu A telescoped, multi-step flow synthesis can be envisioned where this compound is generated in one reactor module and then directly passed into subsequent modules for further functionalization, such as N-alkylation or cross-coupling, without the need for intermediate isolation. mit.edu This assembly-line approach is highly efficient for creating diverse molecular libraries. mit.edu

Integration within Organometallic Chemistry and Ligand Design

Pyrazoles are a cornerstone of ligand design in coordination and organometallic chemistry due to their versatile coordination modes. acs.orgresearchgate.net The two adjacent nitrogen atoms can coordinate to a metal center in a monodentate fashion, or upon deprotonation of the N-H proton in N-unsubstituted pyrazoles, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. nih.govsemanticscholar.org

In this compound, the N1 position is blocked by an ethyl group, precluding its use as a bridging pyrazolato ligand. However, it remains an excellent N2-coordinating monodentate or bidentate ligand, particularly when incorporated into a larger chelating framework like a pincer ligand. researchgate.netnih.gov The substituents on the pyrazole ring play a crucial role in tuning the properties of the resulting metal complex:

N-ethyl group: Influences the steric environment around the metal center and enhances the solubility of the complex in organic solvents.

C5-fluoro group: As a strongly electron-withdrawing group, it lowers the energy of the ligand's orbitals and modulates the electron density at the coordinating nitrogen atom, thereby affecting the metal-ligand bond strength and the redox properties of the complex.

C4-bromo group: Provides an additional electronic perturbation and, more importantly, serves as a synthetic handle for post-coordination modification, allowing for the synthesis of more complex, multifunctional ligands.

(1H-Pyrazolyl)pyridines are a widely used class of ligands that are analogous to 2,2'-bipyridines. researchgate.net The ease of synthesis and functionalization of the pyrazole ring makes these ligands highly attractive for creating metal complexes with tailored photophysical and chemical properties. researchgate.net

Applications in Catalysis and Asymmetric Synthesis

The ability of pyrazole-derived ligands to stabilize various transition metals has led to their widespread use in homogeneous catalysis. nih.govsemanticscholar.org Manganese complexes featuring pyrazole ligands have been developed as efficient catalysts for transfer hydrogenation reactions. rsc.org Similarly, cobalt complexes with pyrazole-based ligands have shown catalytic activity in the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.gov By incorporating this compound into such ligand systems, it is possible to fine-tune the catalyst's electronic and steric properties, potentially enhancing its activity, selectivity, and stability. The protic NH group in some pyrazole ligands can participate directly in catalysis through metal-ligand cooperation, acting as a proton shuttle. nih.govsemanticscholar.org

In the field of asymmetric synthesis, pyrazole derivatives have been employed to create chiral environments that guide the stereochemical outcome of a reaction. rwth-aachen.de This has been achieved through several strategies, including:

Organocatalysis: Chiral pyrazolones have been used in enantioselective Michael additions and dearomative halogenation reactions. rwth-aachen.deresearchgate.net

Chiral Auxiliaries: Chiral sulfinamides have been used as auxiliaries to direct the asymmetric synthesis of pyrazole derivatives. rsc.org

Chiral Ligands: Pyrazoles can be incorporated into more complex chiral ligands for metal-catalyzed asymmetric transformations. An N-heterocyclic carbene (NHC)-catalyzed enantioselective cycloaddition has been developed for the synthesis of complex spirocyclic pyrano[2,3-c]pyrazole molecules. acs.org

The functional groups on this compound provide attachment points for chiral moieties, making it a promising scaffold for the design of new chiral ligands and catalysts.

Contribution to the Synthesis of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to improve metabolic stability, binding affinity, and bioavailability. olemiss.edu Fluorinated heterocycles, such as fluorinated pyrazoles and pyrimidines, are prominent in many clinically important pharmaceuticals. nih.gov

This compound is itself a valuable fluorinated building block. Its synthesis provides direct access to a fluorinated pyrazole core, avoiding potentially harsh or non-regioselective fluorination steps late in a synthetic sequence. nih.gov This compound can then be used to introduce the fluoro-pyrazole motif into larger, more complex target molecules. For example, the synthesis of enantiopure α-aryl-α-fluoro carbonyl compounds has been achieved using 5-aminopyrazoles in an asymmetric desymmetrization reaction, highlighting the utility of pyrazole scaffolds in fluorine chemistry. acs.org The development of synthetic methods using reagents like Selectfluor® for late-stage fluorination has also expanded the toolkit for creating molecules like 4-fluoro-4-methyl-4H-pyrazoles. mit.edu

Strategies for High-Throughput Synthesis and Library Generation

Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds, known as compound libraries. nih.gov Small-molecule heterocycles with orthogonal functionality are ideal starting points for library generation. nih.govwhiterose.ac.uk this compound is exceptionally well-suited for this purpose.

The bromine atom at the C4 position is the key to its utility in high-throughput synthesis. It serves as a reliable anchor point for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the systematic variation of the substituent at this position. By using automated parallel synthesis platforms, this single building block can be reacted with a large library of coupling partners (e.g., boronic acids, alkynes, amines) to rapidly generate a diverse array of analogs. This approach allows for a thorough exploration of the structure-activity relationship (SAR) around the pyrazole core, accelerating the identification of lead compounds in drug discovery projects. nih.govwhiterose.ac.uk The combination of high-throughput experimentation with rapid testing workflows is a powerful strategy for designing novel compounds with optimized properties. whiterose.ac.uk

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

  • Cyclization : Formation of the pyrazole ring via condensation of hydrazines with β-keto esters or diketones.
  • Bromination : Selective bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).
  • Fluorination : Introduction of fluorine at the 5-position via halogen-exchange reactions (e.g., using KF or CsF in polar aprotic solvents) or electrophilic fluorinating agents.
  • Ethylation : Alkylation at the 1-position using ethyl halides or ethyl sulfonates in the presence of a base like NaH or K₂CO₃ .

Example Protocol:

StepReagents/ConditionsYield (%)Reference
CyclizationEthyl acetoacetate, hydrazine hydrate, reflux75–85
BrominationNBS, AIBN, CCl₄, 80°C60–70
FluorinationSelectfluor®, DMF, 100°C50–55

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1, fluorine at C5). Fluorine coupling in ¹H NMR (³J~3–6 Hz) is diagnostic.
  • X-ray Crystallography : Resolves regiochemical ambiguities and confirms spatial arrangement of substituents (e.g., dihedral angles between pyrazole and substituents) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature).
  • HPLC-PDA : Purity assessment (>95% for most research-grade batches) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid exposure to moisture or light .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritancy.
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyrazole intermediates be addressed?

Methodological Answer: Regioselectivity in bromination depends on:

  • Substituent Effects : Electron-donating groups (e.g., ethyl at N1) direct bromination to the para position (C4).
  • Reagent Choice : NBS with radical initiators (e.g., AIBN) favors C4 bromination over electrophilic routes.
  • Solvent Optimization : Non-polar solvents (e.g., CCl₄) reduce side reactions. Case Study : Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate achieved 70% regioselectivity using NBS/AIBN in CCl₄ .

Q. What strategies improve yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand additives (e.g., XPhos) enhance Buchwald–Hartwig or Suzuki couplings.
  • Solvent/Temperature : DMF or THF at 80–100°C optimizes reactivity for aryl boronic acid couplings.
  • Microwave Assistance : Reduces reaction times (e.g., 30 min vs. 12 hrs) and improves yields by 15–20% .

Data Contradiction Analysis:

StudyCatalystYield (%)Notes
APd(PPh₃)₄65Slow but selective
BPdCl₂(dppf)80Requires strict anhydrous conditions

Q. How do structural modifications (e.g., substituent electronic effects) influence biological activity in pyrazole derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (Br, F) : Enhance metabolic stability and binding affinity in kinase inhibitors (e.g., fluorine’s σp effect increases electronegativity).
  • Ethyl Group : Improves lipophilicity (logP ~2.5), aiding blood-brain barrier penetration in CNS-targeted compounds . Case Study : Pyrazol-1-yl-thiazoles with 4-bromo substituents showed 10x higher IC₅₀ against mGluR5 compared to non-brominated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.